Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
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Overview
Description
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a tetrahydroisoquinoline moiety
Preparation Methods
The synthesis of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves several steps. One common synthetic route includes the reaction of 2-methylisoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- can be compared with other similar compounds such as:
4-Methoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)benzamide: This compound has a methoxy group attached to the benzamide moiety, which may alter its chemical reactivity and biological activity.
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide: Lacks the methyl group on the isoquinoline ring, which can influence its steric and electronic properties.
N-(2-methylisoquinolin-5-yl)benzamide: Similar structure but with different substitution patterns, affecting its overall properties and applications
Properties
CAS No. |
41957-25-9 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H18N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,20) |
InChI Key |
XGMDBMXEIAXDGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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